Cas no 1805291-42-2 (2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid)

2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid is a fluorinated pyridine derivative with a nitrosubstituted aromatic ring and an acetic acid side chain. Its unique structure, featuring difluoromethyl and fluoro substituents, enhances its reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro group further increases its utility in nucleophilic substitution reactions, while the acetic acid moiety allows for functionalization or conjugation. This compound is particularly valuable in the development of bioactive molecules due to its ability to modulate electronic and steric properties. Its high purity and stability make it suitable for precision applications in research and industrial processes.
2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid structure
1805291-42-2 structure
商品名:2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid
CAS番号:1805291-42-2
MF:C8H5F3N2O4
メガワット:250.131512403488
CID:4885890

2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid
    • インチ: 1S/C8H5F3N2O4/c9-4-2-5(13(16)17)12-7(8(10)11)3(4)1-6(14)15/h2,8H,1H2,(H,14,15)
    • InChIKey: JRDCDCXWDLWMPM-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C([N+](=O)[O-])N=C(C(F)F)C=1CC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 310
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 96

2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029031524-1g
2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid
1805291-42-2 95%
1g
$2,952.90 2022-04-01
Alichem
A029031524-250mg
2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid
1805291-42-2 95%
250mg
$931.00 2022-04-01
Alichem
A029031524-500mg
2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid
1805291-42-2 95%
500mg
$1,651.30 2022-04-01

2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid 関連文献

2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acidに関する追加情報

Research Brief on 2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid (CAS: 1805291-42-2)

2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid (CAS: 1805291-42-2) is a novel fluorinated pyridine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and nitro functional groups, exhibits promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. Recent studies have explored its structural properties, synthetic pathways, and biological activities, positioning it as a compound of interest for further investigation.

The synthesis of 2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid involves a multi-step process that includes fluorination and nitration reactions, followed by the introduction of the acetic acid moiety. Researchers have optimized these synthetic routes to improve yield and purity, making the compound more accessible for pharmacological studies. Its structural features, such as the electron-withdrawing nitro group and the difluoromethyl substituent, are believed to enhance its reactivity and binding affinity to biological targets, which is critical for its potential therapeutic applications.

Recent in vitro studies have demonstrated that 2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid exhibits inhibitory activity against specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. These findings highlight its dual functionality and underscore the need for further mechanistic studies to elucidate its mode of action and optimize its efficacy.

Despite its promising attributes, challenges remain in the development of 2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid as a therapeutic candidate. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through structural modifications and formulation strategies. Current research efforts are focused on derivatization and prodrug approaches to enhance its pharmacokinetic profile while retaining its biological activity.

In conclusion, 2-(Difluoromethyl)-4-fluoro-6-nitropyridine-3-acetic acid represents a compelling case study in the intersection of chemical synthesis and biological application. Its unique structural features and preliminary biological data warrant further exploration, particularly in the context of targeted drug design and development. Future studies should aim to validate its therapeutic potential through in vivo models and clinical trials, paving the way for its eventual translation into clinical use.

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